3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound belonging to the class of tetrahydropyrimidinediones. This compound features a fused ring structure that includes a pyrimidinedione moiety and a methylated oxazole ring. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted ureas or amides under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its reactivity profile makes it a valuable tool in the development of new chemical entities.
Biology: In biological research, this compound has been explored for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound's potential therapeutic applications are being investigated, particularly in the context of drug discovery and development. Its unique structure may offer advantages in targeting specific diseases or conditions.
Industry: Beyond research, this compound finds applications in the chemical industry, where it can be used as a building block for the synthesis of various commercial products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Ethyl-5-methylisoxazol-4-ylmethanamine:
Benzoxazole derivatives: These compounds share the oxazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness: 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-9(14)4-8(12-10(13)15)7-5-11-16-6(7)2/h4-5H,3H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAEEOEABTOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=C(ON=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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